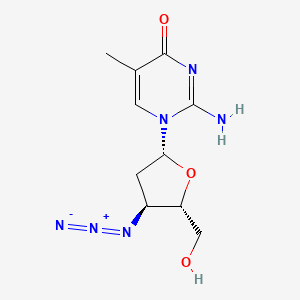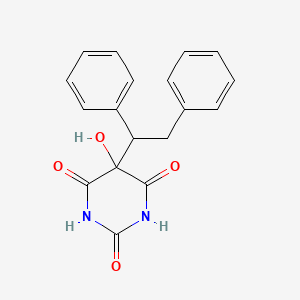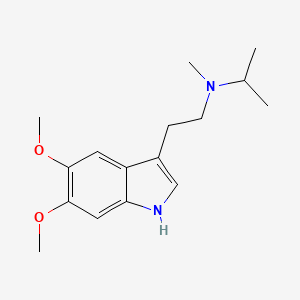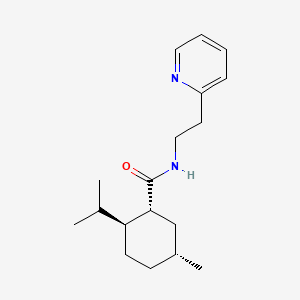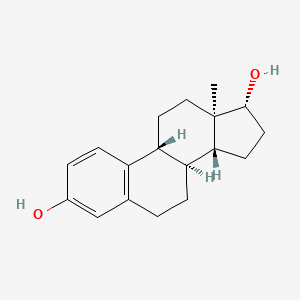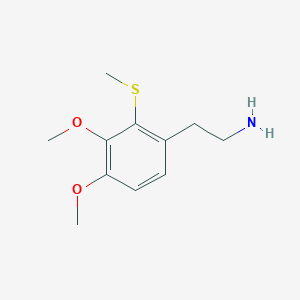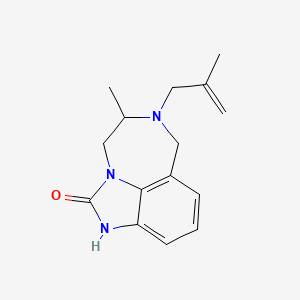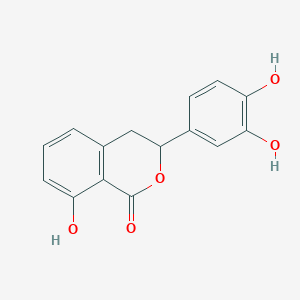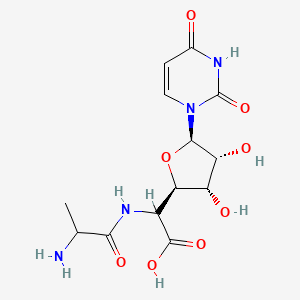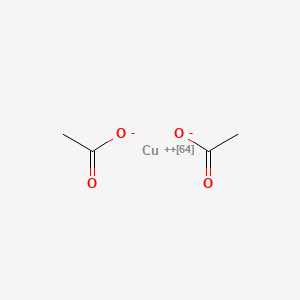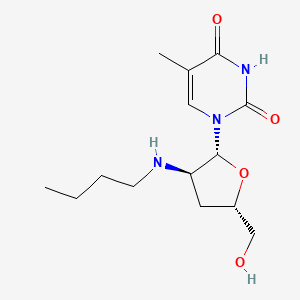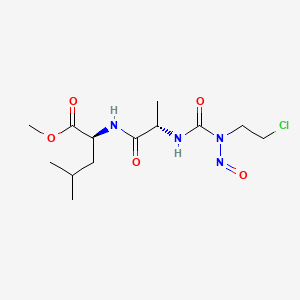
L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-Leu CNU, also known as L-Alanyl-L-Leucine, is a dipeptide composed of the amino acids alanine and leucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Dipeptides like Ala-Leu CNU are simpler than proteins but still exhibit significant biological activity, making them valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipeptides such as Ala-Leu CNU typically involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. One common method for synthesizing Ala-Leu CNU is through chemical liquid-phase peptide synthesis. This process involves the use of N-carboxyanhydride intermediates. For instance, alanine can be reacted with carbonyl chloride to form N-carboxyalanine anhydride, which is then condensed with leucine to form the dipeptide .
Industrial Production Methods: Industrial production of dipeptides like Ala-Leu CNU can also be achieved through enzymatic methods. These methods often involve the use of nonribosomal peptide synthetases or amino acid ligases, which enable the production of dipeptides through fermentative processes . These enzymatic methods are advantageous due to their efficiency and the ability to produce dipeptides under mild conditions.
Chemical Reactions Analysis
Types of Reactions: Ala-Leu CNU can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the peptide bond can occur under acidic or basic conditions, leading to the formation of the constituent amino acids, alanine and leucine. Oxidation reactions can modify the side chains of the amino acids, particularly the leucine residue, which contains a reactive methylene group.
Common Reagents and Conditions: Common reagents used in the reactions of Ala-Leu CNU include acids and bases for hydrolysis, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products: The major products formed from the reactions of Ala-Leu CNU depend on the specific reaction conditions. For example, hydrolysis will yield alanine and leucine, while oxidation may produce modified amino acids with altered side chains.
Scientific Research Applications
Ala-Leu CNU has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, it serves as a substrate for studying enzyme activity, particularly peptidases and proteases. In medicine, dipeptides like Ala-Leu CNU are investigated for their potential therapeutic effects, including their role in enhancing nutrient absorption and promoting muscle recovery .
Mechanism of Action
The mechanism of action of Ala-Leu CNU involves its interaction with specific enzymes and receptors in the body. As a dipeptide, it can be readily absorbed by the intestinal cells and transported into the bloodstream. Once inside the body, it can be hydrolyzed by peptidases to release the constituent amino acids, which can then participate in various metabolic pathways. The molecular targets and pathways involved include the amino acid transporters and the enzymes responsible for peptide bond hydrolysis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ala-Leu CNU include other dipeptides such as L-Alanyl-L-Glutamine (Ala-Gln) and L-Leucyl-L-Alanine (Leu-Ala). These dipeptides share structural similarities but differ in their amino acid composition and, consequently, their biological activities.
Uniqueness: Ala-Leu CNU is unique due to its specific combination of alanine and leucine, which imparts distinct properties. For instance, the presence of leucine, a branched-chain amino acid, makes Ala-Leu CNU particularly effective in promoting muscle protein synthesis and recovery. This sets it apart from other dipeptides that may not have the same anabolic effects .
Properties
CAS No. |
102586-02-7 |
|---|---|
Molecular Formula |
C13H23ClN4O5 |
Molecular Weight |
350.80 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H23ClN4O5/c1-8(2)7-10(12(20)23-4)16-11(19)9(3)15-13(21)18(17-22)6-5-14/h8-10H,5-7H2,1-4H3,(H,15,21)(H,16,19)/t9-,10-/m0/s1 |
InChI Key |
UWECZTKGCOXBOF-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


